![molecular formula C16H22N2O2 B11851894 tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)
tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds, such as this one, are known for their rigid and highly three-dimensional nature, which can enhance their interaction with biological targets. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction uses isatin-derived azomethine ylides and activated olefins as the main reactants. The reaction conditions often include the use of methanol as a solvent and L-proline as a catalyst . The reaction proceeds through the formation of a highly reactive intermediate, which then undergoes cycloaddition to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its rigid structure.
Mechanism of Action
The mechanism of action of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidine]: Similar in structure but lacks the tert-butyl group.
Spiro[indoline-3,3’-oxindole]: Contains an oxindole moiety instead of a pyrrolidine ring.
Spiro[indoline-3,3’-pyrrolizine]: Contains a pyrrolizine ring instead of a pyrrolidine ring.
Uniqueness
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl spiro[2H-indole-3,3'-pyrrolidine]-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-11-16(8-9-17-10-16)12-6-4-5-7-13(12)18/h4-7,17H,8-11H2,1-3H3 |
InChI Key |
WGOULFWIVXQKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



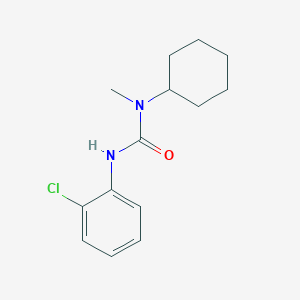
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
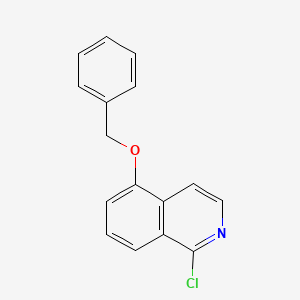
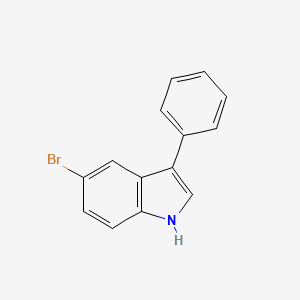
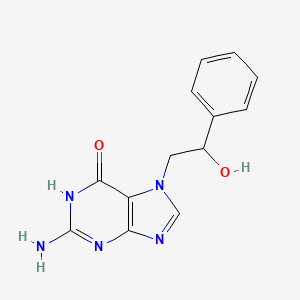
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
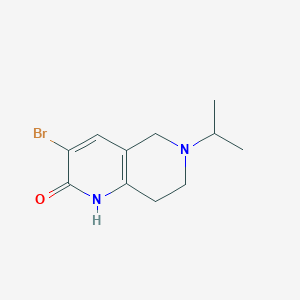
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
